molecular formula C25H23N3O4S B14986664 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986664
M. Wt: 461.5 g/mol
InChI Key: AHMKKNLJCSTMID-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a benzyl group, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it blocks the release of arachidonic acid from phospholipids, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to bind to the active site of the enzyme, preventing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of a sulfamoyl group, a benzyl group, and an oxazole ring

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-18-8-10-20(11-9-18)24-16-23(27-32-24)25(29)26-21-12-14-22(15-13-21)33(30,31)28(2)17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3,(H,26,29)

InChI Key

AHMKKNLJCSTMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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